![molecular formula C15H11ClN2OS3 B2467378 N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-(methylthio)benzamide CAS No. 896345-53-2](/img/structure/B2467378.png)
N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-(methylthio)benzamide
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Description
N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-(methylthio)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential use in various fields. This compound is also known as BAY 43-9006, Sorafenib, or Nexavar. It is a kinase inhibitor that has been shown to have antitumor and antiangiogenic effects.
Scientific Research Applications
- Inflammation is a protective response to various infectious agents. Researchers have explored the pharmacologically important thiazole scaffold of this compound to develop new anti-inflammatory drugs .
- In vitro studies demonstrated that the synthesized derivatives effectively inhibit COX-2 (cyclooxygenase-2), a key enzyme involved in inflammation. Compounds 5b, 5d, and 5e showed promising results, with low IC50 values and high selectivity indices (SI) compared to standard drugs like celecoxib .
- The hot plate method was used to assess analgesic effects. The compound derivatives exhibited potential analgesic activity in vivo .
- Efforts have been made to combat drug resistance by pathogens and cancer cells. Researchers studied the pharmacological activities of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, which share structural similarities with our compound .
Anti-Inflammatory Activity
Analgesic Properties
Antimicrobial and Anticancer Research
Chemical Synthesis and Molecular Modeling
properties
IUPAC Name |
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-methylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2OS3/c1-20-11-5-3-2-4-9(11)14(19)18-15-17-10(8-21-15)12-6-7-13(16)22-12/h2-8H,1H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDWRUFFIJXFKKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-(methylthio)benzamide |
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